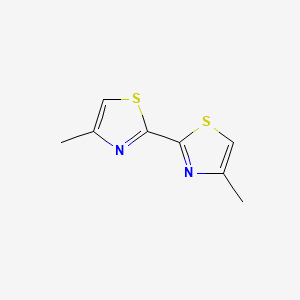
4,4Dimethyl-2,2bithiazolyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Dimethyl-2,2-bithiazolyl is a heterocyclic compound that features two thiazole rings connected by a single bond, with methyl groups attached to the fourth carbon of each thiazole ring. Thiazole rings are known for their presence in various biologically active molecules and their applications in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-2,2-bithiazolyl typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for 4,4-Dimethyl-2,2-bithiazolyl are not well-documented in the literature. the compound can be synthesized on a larger scale using similar reaction conditions as those used in laboratory synthesis, with optimizations for yield and purity.
化学反応の分析
Types of Reactions
4,4-Dimethyl-2,2-bithiazolyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole rings can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions.
Common Reagents and Conditions
Common reagents used in the reactions of 4,4-Dimethyl-2,2-bithiazolyl include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles and nucleophiles: Various halides, amines, and other reactive species.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines .
科学的研究の応用
4,4-Dimethyl-2,2-bithiazolyl has several scientific research applications, including:
作用機序
The mechanism of action of 4,4-Dimethyl-2,2-bithiazolyl involves its interaction with molecular targets such as enzymes and receptors. The thiazole rings can form hydrogen bonds and other interactions with target proteins, affecting their function. The compound’s ability to undergo various chemical reactions also allows it to modify biological molecules, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
4,4-Dimethyl-2,2-dipyridyl: Similar in structure but contains pyridine rings instead of thiazole rings.
5,5-Dimethyl-2,2-dipyridyl: Another similar compound with methyl groups on the fifth carbon of the pyridine rings.
6,6-Dimethyl-2,2-dipyridyl: Features methyl groups on the sixth carbon of the pyridine rings.
Uniqueness
4,4-Dimethyl-2,2-bithiazolyl is unique due to the presence of thiazole rings, which impart different chemical and biological properties compared to pyridine-based compounds.
特性
分子式 |
C8H8N2S2 |
|---|---|
分子量 |
196.3 g/mol |
IUPAC名 |
4-methyl-2-(4-methyl-1,3-thiazol-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C8H8N2S2/c1-5-3-11-7(9-5)8-10-6(2)4-12-8/h3-4H,1-2H3 |
InChIキー |
VYPDSJLDNVORTM-UHFFFAOYSA-N |
正規SMILES |
CC1=CSC(=N1)C2=NC(=CS2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzoic acid, 4-hydroxy-3,5-dimethoxy-, [(2R,3S,4S,4aR,10bS)-2,3,4,4a,6,10b-hexahydro-3,4,8,10-tetrahydroxy-9-methoxy-6-oxopyrano[3,2-c][2]benzopyran-2-yl]methyl ester](/img/structure/B12103252.png)
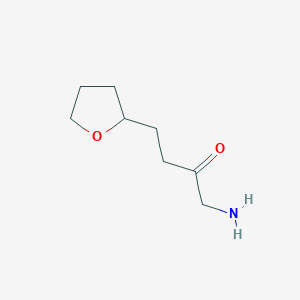

![ethyl 7-methyl-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate](/img/structure/B12103272.png)
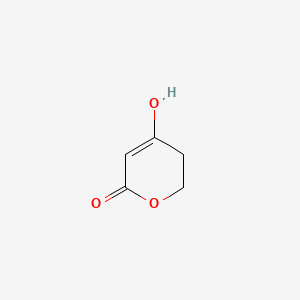
![6-Amino-3-iodo-4-methoxy-1-(b-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12103281.png)
![2-Propenoic acid, 2-methyl-, 2-[(3A,4,5,6,7,7A-hexahydro-4,7-methano-1H-inden-6-YL)oxy]ethyl ester](/img/structure/B12103285.png)
![Nonanoic acid, 9-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester](/img/structure/B12103286.png)
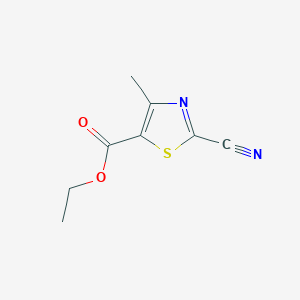
![5,5'-bis(3,5-diphenylphenyl)-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol](/img/structure/B12103292.png)
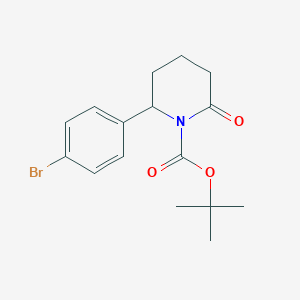
![Benzyl 2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]-3-phenylpropanoate](/img/structure/B12103300.png)
![1,3-Bis(5-bromothiophen-2-yl)-5,7-bis(2-ethylhexyl)thieno[3,4-f][2]benzothiole-4,8-dione;[4,8-bis[5-(2-ethylhexyl)-4-fluorothiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B12103303.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid](/img/structure/B12103308.png)
